tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate
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Overview
Description
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate is a complex organic compound that features a tert-butyl group, a dioxaborolane moiety, and a tetrahydro-epiminonaphthalene structure
Preparation Methods
The synthesis of tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate typically involves multiple steps, including substitution reactions and the use of protective groups. One common synthetic route involves the reaction of a naphthalene derivative with a dioxaborolane compound under specific conditions to introduce the boron-containing moiety. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate . Industrial production methods may involve similar steps but are optimized for scale and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Substitution Reactions: The boron-containing dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the boron atom or other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include various substituted naphthalene derivatives and boronic acids.
Scientific Research Applications
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and probes for biological studies.
Industry: It is used in the production of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura coupling reactions, the boron atom in the dioxaborolane group forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process involves the formation of a palladium-boron intermediate and subsequent reductive elimination to form the final product .
Comparison with Similar Compounds
Similar compounds include other boron-containing organic molecules such as:
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Compared to these compounds, tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,4-epiminonaphthalene-9-carboxylate is unique due to its tetrahydro-epiminonaphthalene structure, which may impart different reactivity and properties in chemical reactions and applications.
Properties
Molecular Formula |
C21H30BNO4 |
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Molecular Weight |
371.3 g/mol |
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-11-carboxylate |
InChI |
InChI=1S/C21H30BNO4/c1-19(2,3)25-18(24)23-16-10-11-17(23)15-12-13(8-9-14(15)16)22-26-20(4,5)21(6,7)27-22/h8-9,12,16-17H,10-11H2,1-7H3 |
InChI Key |
WLQXWVXEADQWES-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4CCC3N4C(=O)OC(C)(C)C |
Origin of Product |
United States |
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